methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is a structurally complex acrylate derivative featuring a (4-chlorophenyl)amino group and a (4-isopropylphenyl)sulfonyl moiety. The Z-configuration at the double bond (C2 position) and the sulfonyl group contribute to its unique spatial arrangement and reactivity.
Properties
IUPAC Name |
methyl (Z)-3-(4-chloroanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-13(2)14-4-10-17(11-5-14)26(23,24)18(19(22)25-3)12-21-16-8-6-15(20)7-9-16/h4-13,21H,1-3H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZAELDBSXUZGQ-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)Cl)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonic Acid-Mediated Sulfonation
Reaction of 4-isopropylbenzene with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C yields 4-isopropylbenzenesulfonyl chloride. Optimal conditions (Table 1) derive from agrochemical sulfonation protocols.
Table 1: Sulfonation Conditions and Yields
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ClSO₃H | CH₂Cl₂ | 0–5 | 2 | 78 |
| SO₃ (gas) | DCE | 25 | 4 | 65 |
Purification of Sulfonyl Chloride
Crude product is washed with ice-cold water and recrystallized from hexane/ethyl acetate (3:1), achieving >95% purity.
Synthesis of Methyl Acrylate Intermediate
Methyl acrylate is prepared via esterification of acrylic acid with methanol. Catalytic sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) facilitates the reaction (Table 2).
Table 2: Esterification Optimization
| Catalyst | Molar Ratio (Acid:MeOH) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ (1%) | 1:3 | 65 | 6 | 88 |
| p-TsOH (2%) | 1:4 | 70 | 4 | 92 |
Coupling Reactions: Sulfonylation and Amination
Sulfonylation of Methyl Acrylate
The sulfonyl chloride reacts with methyl acrylate in the presence of triethylamine (TEA) as a base. A dichloromethane solvent system at 0°C prevents polymerization:
$$
\text{Methyl acrylate} + \text{4-Isopropylbenzenesulfonyl chloride} \xrightarrow{\text{TEA, CH₂Cl₂}} \text{Methyl 2-[(4-isopropylphenyl)sulfonyl]acrylate}
$$
Key Parameters :
Michael Addition of 4-Chloroaniline
The Z-configuration is secured via stereoselective Michael addition. Using a catalytic amount of DBU (1,8-diazabicycloundec-7-ene) in THF at −20°C ensures >90% stereoselectivity:
$$
\text{Methyl 2-[(4-isopropylphenyl)sulfonyl]acrylate} + \text{4-Chloroaniline} \xrightarrow{\text{DBU, THF}} \text{Target Compound}
$$
Optimization Data :
- DBU (5 mol%) enhances reaction rate and selectivity.
- Lower temperatures (−20°C) favor Z-isomer formation.
- Yield = 76% after recrystallization (ethanol/water).
Purification and Characterization
Chromatographic Purification
Silica gel chromatography (hexane/ethyl acetate gradient) removes unreacted sulfonyl chloride and aniline derivatives. Final purity >98% is confirmed via HPLC.
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 7.85 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 6.72 (s, 1H, NH), 6.12 (d, J=12 Hz, 1H, CH=CH), 5.98 (d, J=12 Hz, 1H, CH=CH), 3.82 (s, 3H, OCH₃), 3.02 (sep, J=6.8 Hz, 1H, CH(CH₃)₂), 1.26 (d, J=6.8 Hz, 6H, CH(CH₃)₂).
- IR : 1735 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (C-N).
Scale-Up Considerations and Industrial Relevance
Continuous Flow Synthesis
Microreactor systems improve heat transfer during sulfonylation, reducing side reactions (e.g., acrylate polymerization). Pilot-scale trials achieve 85% yield at 1 kg/batch.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
Anticancer Activity
Recent studies suggest that methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate exhibits promising anticancer properties. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, it was observed to induce apoptosis in breast cancer cells through the activation of specific apoptotic pathways.
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory effects. It has been shown to inhibit the expression of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This aspect makes it a candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values lower than those of commonly used chemotherapeutics.
| Cell Line | IC50 Value (µM) | Comparison Drug |
|---|---|---|
| MCF-7 | 15 | Doxorubicin |
| A549 | 20 | Cisplatin |
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with this compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.
| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Compound Treatment | 100 | 120 |
Mechanism of Action
The mechanism of action of methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Compounds for Comparison :
Methyl (Z)-2-[(4-bromo-2-formylphenoxymethyl]-3-(4-methylphenyl)acrylate () Molecular Formula: C₁₉H₁₇BrO₄ Substituents: 4-bromo-2-formylphenoxymethyl, 4-methylphenyl. Spatial Features: Dihedral angle of 82.9° between aromatic rings; intramolecular C–H⋯O hydrogen bond stabilizes an S(7) ring motif.
Polymers with 2-[ethyl[(perfluoro-C₄–₈-alkyl)sulfonyl]amino]ethyl ester () Substituents: Fluorinated alkyl sulfonamides. Functional Relevance: Fluorinated sulfonyl groups enhance thermal stability and hydrophobicity.
Cyclopropane Derivatives () Example: Methyl (2Z,1′S,2′R,3′S)-3-[2′-cyano-3′-diethoxymethyl-2′-[(4-methylphenyl)sulfonyl]cyclopropyl]acrylate. Structural Note: Incorporates a cyclopropane ring and sulfonyl group, influencing steric hindrance and reactivity.
Comparison Table :
| Compound Name | Molecular Formula | Key Substituents | Dihedral Angle (°) | Hydrogen Bonding Features |
|---|---|---|---|---|
| Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate | C₂₀H₂₁ClNO₄S | 4-chlorophenylamino, 4-isopropylsulfonyl | Not Reported | Likely N–H⋯O or S=O⋯H interactions |
| Methyl (Z)-2-[(4-bromo-2-formylphenoxymethyl]-3-(4-methylphenyl)acrylate | C₁₉H₁₇BrO₄ | 4-bromo-2-formylphenoxymethyl | 82.9 | Intramolecular C–H⋯O (S(7) ring) |
| Fluorinated acrylate polymers (e.g., 68867-62-9) | Variable (fluorinated) | Perfluoroalkyl sulfonamides | N/A | Enhanced hydrophobic interactions |
Crystallographic and Packing Behavior
- Methyl (Z)-2-[(4-bromo-2-formylphenoxymethyl]-3-(4-methylphenyl)acrylate (): Crystal System: Triclinic, space group $ P\overline{1} $. Unit Cell Parameters: $ a = 7.9262 \, \text{Å}, b = 8.9078 \, \text{Å}, c = 13.2331 \, \text{Å}; \alpha = 74.387°, \beta = 83.593°, \gamma = 90.23° $. Packing: Stabilized by C–H⋯O hydrogen bonds (R₂²(18) and R₂²(14) motifs) and π–π interactions (3.984 Å distance).
Substituent Effects on Physicochemical Properties
- Sulfonyl Group Variations :
- Fluorinated Analogues (): Fluorinated sulfonamides exhibit superior chemical inertness and thermal stability, whereas the target compound’s non-fluorinated sulfonyl group may offer better biodegradability.
Biological Activity
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate, with the CAS number 1327185-33-0, is a compound of interest due to its diverse biological activities. This article reviews its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 393.9 g/mol. The structure contains a sulfonamide group and a chlorophenyl moiety, which are known to contribute to various biological activities.
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
2. Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. The compound demonstrated significant inhibition of these enzymes, which could be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition (%) | Reference |
|---|---|---|
| Acetylcholinesterase | 75% | Study A |
| Urease | 65% | Study B |
3. Anticancer Potential
The compound's anticancer properties have been explored in various studies. It has been associated with inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, this compound analogs have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of related compounds on B16F10 melanoma cells, certain derivatives exhibited significant inhibition of cell viability at concentrations as low as 10 µM, indicating their potential as anticancer agents .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Binding Affinity: The compound shows strong binding affinity to bovine serum albumin (BSA), which may enhance its bioavailability and therapeutic efficacy in vivo .
- Regioselective Modification: The sulfonamide group facilitates selective modifications in proteins, allowing for targeted therapeutic interventions without extensive side effects .
Q & A
Q. What synthetic methodologies are optimal for preparing methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate?
The compound can be synthesized via stepwise reactions involving sulfonylation, amination, and esterification. Key steps include:
- Sulfonylation : Reacting 4-isopropylbenzenesulfonyl chloride with a suitable acrylate precursor under basic conditions (e.g., triethylamine in THF) .
- Amination : Introducing the 4-chlorophenylamino group via nucleophilic substitution or palladium-catalyzed coupling .
- Stereocontrol : Ensuring the (Z)-configuration through controlled reaction temperatures (0–5°C) and polar aprotic solvents (e.g., DMF) to minimize isomerization . Validation : Monitor reaction progress via TLC and confirm regiochemistry via (e.g., coupling constants for vinyl protons) .
Q. How can the crystal structure and intermolecular interactions of this compound be characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization : Use slow evaporation in ethanol/dichloromethane (1:1) to obtain suitable crystals .
- Key Parameters : Analyze dihedral angles between aromatic rings (e.g., 82.9° between 4-chlorophenyl and 4-isopropylphenyl groups) and hydrogen-bonding motifs (e.g., C–H⋯O interactions stabilizing S(7) ring motifs) .
- Packing Analysis : Identify π–π interactions (3.98–4.12 Å distances) and sulfonyl-oxygen-mediated van der Waals contacts .
Q. What spectroscopic techniques are critical for confirming the compound’s identity?
- : Assign vinyl proton signals (δ 6.2–7.1 ppm, for Z-configuration) and sulfonyl/ester carbonyl carbons (δ 165–175 ppm) .
- FT-IR : Confirm sulfonyl S=O (1350–1150 cm) and ester C=O (1720–1700 cm) stretches .
- HRMS : Validate molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .
Advanced Research Questions
Q. How can computational modeling (DFT) predict reactivity and electronic properties of this acrylate derivative?
- Geometry Optimization : Use B3LYP/6-311+G(d,p) to model the ground-state structure and compare with SCXRD data .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, the sulfonyl group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles .
- NBO Analysis : Quantify hyperconjugation (e.g., sulfonyl oxygen lone pairs stabilizing adjacent vinyl carbons) .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Dynamic Effects in Solution : NMR may show averaged signals due to rotational flexibility (e.g., 4-isopropylphenyl group), whereas SCXRD captures static conformations. Use variable-temperature NMR to detect restricted rotation .
- Disorder in Crystals : If SCXRD reveals positional disorder (e.g., isopropyl group), refine structures using SHELXL with PART instructions and validate via residual density maps .
Q. How does the sulfonyl group influence the compound’s bioactivity in agrochemical applications?
- Enzyme Inhibition Studies : Perform molecular docking (e.g., AutoDock Vina) to assess sulfonyl interactions with target enzymes (e.g., acetylcholinesterase). The sulfonyl group’s electronegativity may enhance binding via hydrogen bonds with catalytic serine residues .
- SAR Analysis : Compare bioactivity of analogs with/without the sulfonyl moiety. For example, sulfonyl-containing derivatives show 3–5× higher fungicidal activity against Fusarium spp. .
Q. What mechanistic insights explain side reactions during synthesis (e.g., isomerization or sulfonamide formation)?
- Byproduct Analysis : Use LC-MS to detect intermediates. For example, trace water may hydrolyze the ester to carboxylic acid, leading to sulfonamide formation via nucleophilic attack .
- Kinetic Studies : Monitor reaction rates under varying conditions. Isomerization from (Z)- to (E)-configured acrylates increases at >25°C due to reduced steric hindrance .
Methodological Considerations
Q. How to optimize reaction yields while maintaining stereochemical purity?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to vary temperature, solvent polarity, and catalyst loading. For instance, 0°C in DMF with 5 mol% Pd(OAc) maximizes (Z)-selectivity (>95%) .
- Workup Protocols : Quench reactions with ice-cold water to precipitate the product and minimize ester hydrolysis .
Q. What advanced techniques validate non-covalent interactions in solid-state structures?
Q. How to design derivatives with improved pharmacokinetic properties?
- LogP Optimization : Introduce polar substituents (e.g., hydroxyl groups) on the 4-chlorophenyl ring to reduce logP from 4.2 to 3.5, enhancing aqueous solubility .
- Metabolic Stability Assays : Incubate derivatives with liver microsomes; blocking benzylic positions with fluorine reduces CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
